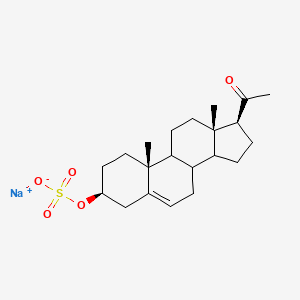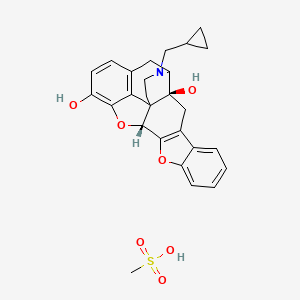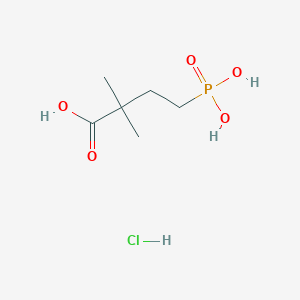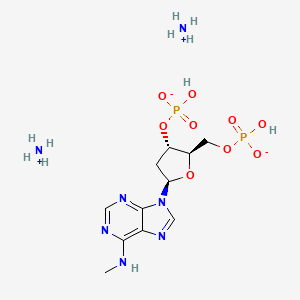
alpha,beta-Methylene adenosine 5'-triphosphate dilithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,beta-Methylene adenosine 5’-triphosphate dilithium: is a synthetic analog of adenosine triphosphate (ATP). It is characterized by the replacement of the bridging oxygen atom between the alpha and beta phosphate groups with a methylene group. This modification makes the compound more resistant to enzymatic hydrolysis, enhancing its stability and potency in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta-Methylene adenosine 5’-triphosphate dilithium typically involves the following steps:
Starting Material: Adenosine is used as the starting material.
Phosphorylation: The adenosine undergoes phosphorylation to form adenosine 5’-triphosphate.
Methylene Bridge Formation: The bridging oxygen atom between the alpha and beta phosphate groups is replaced with a methylene group through a series of chemical reactions involving methylene chloride and other reagents.
Lithium Salt Formation: The final product is converted to its dilithium salt form to enhance its solubility and stability.
Industrial Production Methods: Industrial production of alpha,beta-Methylene adenosine 5’-triphosphate dilithium follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of adenosine are phosphorylated and modified to introduce the methylene bridge.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Crystallization: The purified compound is crystallized to obtain the dilithium salt form.
Chemical Reactions Analysis
Types of Reactions: Alpha,beta-Methylene adenosine 5’-triphosphate dilithium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced analogs.
Substitution: The methylene group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of alpha,beta-Methylene adenosine 5’-triphosphate dilithium .
Scientific Research Applications
Alpha,beta-Methylene adenosine 5’-triphosphate dilithium has a wide range of scientific research applications, including:
Chemistry: It is used as a stable analog of ATP in various chemical studies to investigate the properties and reactions of nucleotides.
Biology: The compound is employed in studies of cellular energy metabolism, signal transduction, and enzyme kinetics.
Medicine: It is used in research related to purinergic signaling, a process involved in various physiological functions such as neurotransmission, inflammation, and immune response.
Mechanism of Action
Alpha,beta-Methylene adenosine 5’-triphosphate dilithium exerts its effects by acting as an agonist for purinergic receptors, specifically the P2X and P2Y receptor subtypes. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that regulate various physiological processes. The methylene modification enhances its potency and stability, making it more effective in activating these receptors compared to natural ATP .
Comparison with Similar Compounds
- Beta,gamma-Methylene adenosine 5’-triphosphate disodium salt
- Adenosine 5’-(beta,gamma-imido)triphosphate lithium salt
- Adenosine 5’-diphosphate sodium salt
Comparison: Alpha,beta-Methylene adenosine 5’-triphosphate dilithium is unique due to its methylene bridge between the alpha and beta phosphate groups, which enhances its stability and resistance to enzymatic hydrolysis. This makes it more potent and effective in biological systems compared to other similar compounds that may have different modifications or lack the methylene bridge .
Properties
Molecular Formula |
C11H16Li2N5O12P3 |
|---|---|
Molecular Weight |
517.1 g/mol |
IUPAC Name |
dilithium;[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C11H18N5O12P3.2Li/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);;/q;2*+1/p-2/t5-,7+,8?,11-;;/m1../s1 |
InChI Key |
HCFGXDSDFWEJAW-AZQCHLGCSA-L |
Isomeric SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=O)([O-])[O-])O)O)O)N |
Canonical SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)([O-])[O-])O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(R)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763202.png)


![hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10763224.png)
![4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763228.png)


![4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763253.png)
![sodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763258.png)
![(2S)-4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-Dimethylethyl)amino]carbonyl]-1-piperazinecarboxylic acid, phenylmethyl ester](/img/structure/B10763264.png)

![(-)-(1S,2R)-cis-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide tartrate](/img/structure/B10763280.png)

